4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVHHGAXUSUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural motifs with several derivatives reported in antiviral and metabolic drug research. Below is a comparative analysis based on substituent variations and docking studies:
Table 1: Structural and Functional Comparison of Pyrimidine-Containing Derivatives
Key Findings from Comparative Studies
Binding Affinity and Target Specificity :
- The sulfonamide derivative (ΔG = -8.2 kcal/mol) demonstrated superior binding to SARS-CoV-2 Mpro compared to other pyrimidine-containing analogs, attributed to its diazenylimidazole group enhancing polar interactions with the catalytic dyad . In contrast, the piperidine carboxamide structure of the target compound may favor interactions with flexible binding pockets due to its conformational adaptability.
- Bezafibrate’s reduced acetamide derivative () showed altered bioactivity compared to its parent drug, highlighting how substituent modifications (e.g., replacing carboxylic acid with alcohol) can shift pharmacological profiles .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a piperidine carboxamide precursor with a 2,6-dimethylpyrimidin-4-yloxy group, analogous to methods described for sulfonamide derivatives in . However, the absence of a diazenyl group simplifies its preparation relative to the Mpro inhibitor .
Functional Group Impact :
- Piperidine vs. Benzene Cores : Piperidine’s flexibility may improve membrane permeability but reduce target specificity compared to rigid aromatic cores.
- Pyrimidine Substituents : The 2,6-dimethyl groups on the pyrimidine ring likely enhance metabolic stability by sterically hindering oxidative degradation.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
How can researchers design in vitro assays to evaluate the compound’s biological activity?
Q. Basic
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC50 values against kinases or proteases .
- Receptor binding studies : Radioligand displacement assays (e.g., using [3H]-labeled antagonists) quantify affinity for GPCRs .
- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer or neuronal models) .
What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and piperidine moieties?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring to modulate electronic effects .
- Piperidine modifications : Replace the ethyl group with cyclopropyl or allyl chains to explore steric effects .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .
How can computational modeling guide the design of derivatives with improved target selectivity?
Q. Advanced
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent changes to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess permeability, solubility, and CYP450 inhibition risks .
What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models to identify absorption issues .
- Metabolite identification : LC-MS/MS detects rapid hepatic degradation (e.g., cytochrome P450-mediated oxidation) .
- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) .
How does the compound’s stability under varying pH and temperature conditions impact formulation?
Q. Advanced
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) to identify labile bonds (e.g., ester or amide hydrolysis) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions .
- Storage recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
What methodologies identify and quantify metabolites in preclinical studies?
Q. Advanced
- LC-MS/MS with stable isotopes : Use deuterated internal standards to track phase I/II metabolites .
- Microsomal incubations : Human liver microsomes (HLMs) with NADPH cofactor simulate hepatic metabolism .
- CYP450 inhibition assays : Identify enzymes responsible for metabolism (e.g., CYP3A4/5) .
How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during amide coupling .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers with >99% ee .
- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
What scale-up challenges arise in multi-gram synthesis, and how can they be mitigated?
Q. Advanced
- Reactor design : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Contamination control : Implement inline PAT (process analytical technology) to monitor residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
